(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is a chemical compound with significant relevance in pharmaceutical research. It is classified under the category of organic compounds and is recognized for its potential applications in medicinal chemistry. The compound has a unique molecular structure characterized by the presence of a dihydroxy group and an ethoxyphenoxy moiety, which contribute to its biological activity.
This compound belongs to the class of propanediols, specifically as a substituted phenylpropane derivative. Its classification is supported by its structural features, which include multiple functional groups that enhance its reactivity and potential biological interactions.
The synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane typically involves several chemical reactions, including etherification and hydroxylation processes.
For example, one method involves reacting 2-ethoxyphenol with a suitable phenylpropane derivative in the presence of a base to facilitate ether formation, followed by hydroxylation using oxidizing agents .
The molecular formula of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is CHO. Its structure can be described as follows:
The compound exhibits a solid form with a white color .
The compound's properties indicate it has moderate solubility in organic solvents such as dichloromethane and ethyl acetate but limited solubility in water, which is typical for many organic compounds.
(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane can undergo various chemical transformations:
These reactions are typically carried out under specific conditions (temperature, pressure) to ensure high yields and selectivity towards desired products.
The mechanism of action for (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane primarily involves its interaction with biological targets such as enzymes or receptors. Its dihydroxy functionality may facilitate hydrogen bonding interactions that enhance binding affinity to target sites.
Research indicates that similar compounds exhibit activity through modulation of neurotransmitter systems or enzyme inhibition, suggesting potential therapeutic applications .
The compound has a predicted pKa value of approximately 13.36, indicating it may behave as a weak acid under certain conditions .
(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane has been identified as an intermediate in the synthesis of pharmaceutical agents such as Reboxetine, which is used as an antidepressant . Its unique structural features also make it a candidate for further research into its biological activity and potential therapeutic applications in treating mood disorders or other neurological conditions.
This synthetic organic compound features a three-atom chain linking ethoxyphenoxy and phenyl substituents, with two chiral centers creating its (2RS,3RS) stereochemistry. Its structural complexity enables versatile applications in medicinal chemistry, particularly as a precursor to bioactive molecules [3] [5].
Systematic Name: (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropaneMolecular Formula: C₁₇H₂₀O₄Molecular Weight: 288.34 g/molCAS Registry: 98769-69-8 (base compound); 1276340-65-8 (deuterated analog)Stereochemistry: Racemic mixture due to two chiral centers at C2 and C3 atoms, designated as (RS,RS) configuration [3] [5].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane |
Common Synonyms | 3-(2-Ethoxyphenoxy)-3-phenylpropane-1,2-diol; (R,S)-(±)-3-(2-Ethoxyphenoxy)-3-phenyl-1,2-propanediol |
SMILES | CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O |
InChI Key (deuterated) | XSHMFDVTMXNQSJ-CKUYCTKKSA-N (d₅ analog) |
The deuterated variant (C₁₇H₁₅D₅O₄; MW 293.37 g/mol) substitutes five hydrogen atoms with deuterium at the ethoxy group (–OC₂D₅), confirmed via isotopic notation in InChI descriptors [3] [6].
First synthesized in the late 20th century, this compound emerged during studies on phenoxypropanolamine derivatives. Its racemic (2RS,3RS) configuration presented challenges in stereoselective synthesis, driving catalytic asymmetric method development. Industrial production peaked in the 1990s–2000s as a precursor to antidepressants, though current suppliers list it as discontinued, reflecting shifting synthetic routes [5]. Key milestones include:
This diol’s primary application is synthesizing Reboxetine—a norepinephrine reuptake inhibitor antidepressant. The 1,2-dihydroxypropane backbone undergoes selective functionalization:
Deuterated analogs (d₅) serve as isotopic tracers in:
Table 2: Commercial Availability and Research Applications
Form | Supplier | Application | Pricing (Research Scale) |
---|---|---|---|
Non-deuterated (95%+) | Biosynth | Synthetic intermediate | Discontinued [5] |
Deuterated (d₅, C₁₇H₁₅D₅O₄) | Santa Cruz Biotechnology | Isotopic labeling in Reboxetine synthesis | $320/5 mg [6] |
Current research exploits its bifunctional hydroxy groups for synthesizing novel:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: